4-(Piperidin-1-il)benceno-1,2-diamina

Descripción general

Descripción

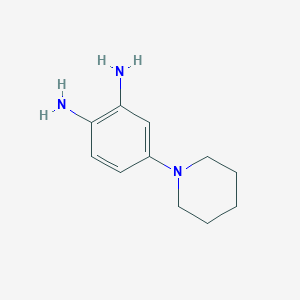

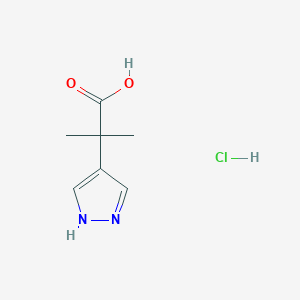

4-(Piperidin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C11H17N3 It is a derivative of benzene, where the benzene ring is substituted with a piperidine ring and two amino groups

Aplicaciones Científicas De Investigación

Química Medicinal y Diseño de Fármacos

Las piperidinas son bloques de construcción cruciales en el descubrimiento de fármacos debido a sus diversas actividades farmacológicas. El anillo de piperidina está presente en numerosos productos farmacéuticos, incluidos antipsicóticos, antihistamínicos y analgésicos. Los investigadores exploran la síntesis de piperidinas sustituidas para el desarrollo de fármacos . Por ejemplo, los derivados de 4-(Piperidin-1-il)benceno-1,2-diamina pueden servir como posibles candidatos para el diseño de nuevos fármacos.

Química Bioorgánica

Comprender las interacciones entre las piperidinas y las macromoléculas biológicas es esencial. Los investigadores investigan la afinidad de unión de los derivados de piperidina a proteínas, enzimas y ácidos nucleicos. This compound puede contribuir a este campo proporcionando información sobre el reconocimiento molecular.

En resumen, this compound promete en química medicinal, neurofarmacología, química de coordinación, síntesis orgánica y química bioorgánica. Su estructura única y grupos funcionales la convierten en un tema intrigante para su exploración adicional en la investigación científica.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . Therefore, it can be inferred that 4-(Piperidin-1-yl)benzene-1,2-diamine may interact with a wide range of targets depending on its specific modifications and applications.

Mode of Action

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Given the broad range of biological activities associated with piperidine derivatives , it can be inferred that this compound may interact with multiple pathways depending on its specific modifications and applications.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given the broad range of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level depending on its specific modifications and applications.

Análisis Bioquímico

Biochemical Properties

It is known that the biological properties of piperidines, a class of compounds to which 4-(Piperidin-1-yl)benzene-1,2-diamine belongs, are highly dependent on the location and type of substituent on the heterocyclic ring .

Molecular Mechanism

Some piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization

Propiedades

IUPAC Name |

4-piperidin-1-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEINPSBURKLEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155198-10-0 | |

| Record name | 4-(piperidin-1-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![(2Z)-3-[(4-NITROPHENYL)AMINO]-1-PHENYLPROP-2-EN-1-ONE](/img/structure/B2493967.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)